![molecular formula C17H33PSi2 B14422449 (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane CAS No. 85336-29-4](/img/structure/B14422449.png)
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .
化学反应分析
Types of Reactions
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with high yields
科学研究应用
Chemistry
In chemistry, (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is used as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role as a photoinitiator in polymerization reactions enhances the efficiency and quality of the final products .
作用机制
The mechanism of action of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane involves its interaction with metal centers in catalytic processes. The phosphane group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. The trimethylsilyl groups provide steric hindrance, influencing the selectivity and reactivity of the catalyst .
相似化合物的比较
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in dental composites.
Tris(2,4,6-trimethylphenyl)phosphine: Known for its strong Lewis-basic properties and used as an organocatalyst.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Utilized in UV curable coatings.
Uniqueness
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane stands out due to its unique combination of steric and electronic properties. The presence of both trimethylsilyl and trimethylphenyl groups provides a balance of stability and reactivity, making it versatile in various chemical applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
CAS 编号 |
85336-29-4 |
|---|---|
分子式 |
C17H33PSi2 |
分子量 |
324.6 g/mol |
IUPAC 名称 |
(2,4,6-trimethylphenyl)-bis(trimethylsilylmethyl)phosphane |
InChI |
InChI=1S/C17H33PSi2/c1-14-10-15(2)17(16(3)11-14)18(12-19(4,5)6)13-20(7,8)9/h10-11H,12-13H2,1-9H3 |
InChI 键 |
ARBKOCVUAYCYPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)P(C[Si](C)(C)C)C[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


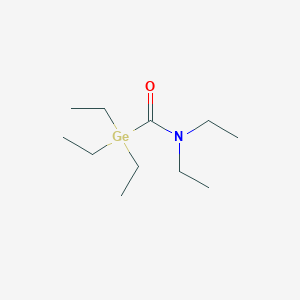
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
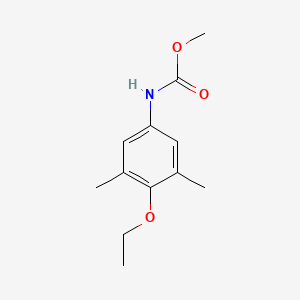
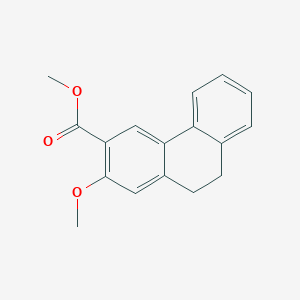

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
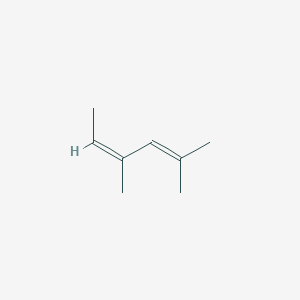

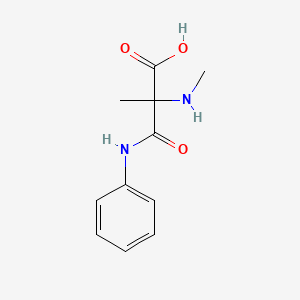
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
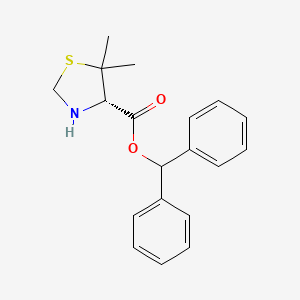
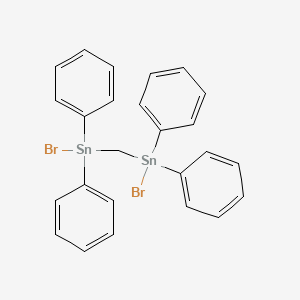
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
